![molecular formula C14H28BNO2 B13453158 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine typically involves the reaction of piperidine with a suitable boronic ester precursor. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to introduce the dioxaborolane group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Scientific Research Applications
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism by which 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a phenyl group instead of a piperidine ring and is used in similar applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a pyridine ring and is used as an intermediate in the synthesis of biologically active molecules.
Biological Activity
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H26BN3O2
- Molecular Weight : 279.19 g/mol
- CAS Number : 847818-72-8
The presence of the tetramethyl-1,3,2-dioxaborolane moiety is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group can participate in various chemical reactions that may modulate enzyme activities or receptor interactions.
Key Mechanisms Include:
- Protein Binding : The compound may bind to proteins involved in signaling pathways, potentially altering their function.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular metabolism or signaling.
Biological Activity
Research indicates that derivatives of dioxaborolanes exhibit a range of biological activities, including:
- Antiparasitic Activity : Some studies have reported that related compounds demonstrate efficacy against parasites by inhibiting key metabolic pathways. For instance, modifications in the structure can enhance solubility and metabolic stability while maintaining antiparasitic potency .
Compound | Activity | EC50 (µM) | Notes |
---|---|---|---|
Compound A | Antiparasitic | 0.010 | High potency against T. brucei |
Compound B | Antiparasitic | 0.177 | Lower activity with pyridyl substitution |
Case Studies
- Antiparasitic Efficacy : A study evaluated the antiparasitic activity of structurally similar compounds in mouse models. The incorporation of polar functionalities was found to improve aqueous solubility and maintain activity against parasites .
- Enzyme Inhibition Studies : Another research focused on enzyme inhibition, where derivatives were tested for their ability to inhibit specific enzymes associated with disease pathways. Results indicated that certain modifications led to enhanced inhibitory effects .
Properties
Molecular Formula |
C14H28BNO2 |
---|---|
Molecular Weight |
253.19 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-12-16-10-6-5-7-11-16/h5-12H2,1-4H3 |
InChI Key |
YOYUQSNJZRJRNZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.